![molecular formula C25H23N3OS B4795773 3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4795773.png)
3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide
Overview
Description
3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, pain, and fever. It has also been shown to have anticonvulsant activity, suggesting that it may have potential as a therapeutic agent for the treatment of epilepsy. Additionally, 3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to have antioxidant activity, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is that it has been shown to have a high purity and good yield when synthesized using the optimized method. Additionally, this compound has been extensively studied, and its potential applications in various fields have been well documented. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide. One possible direction is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is to explore its potential as an anticonvulsant agent for the treatment of epilepsy. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Scientific Research Applications
3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide has been the subject of numerous scientific studies due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c29-23(18-22(20-12-6-2-7-13-20)21-14-8-3-9-15-21)26-25-28-27-24(30-25)17-16-19-10-4-1-5-11-19/h1-15,22H,16-18H2,(H,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLHFPDDQSDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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